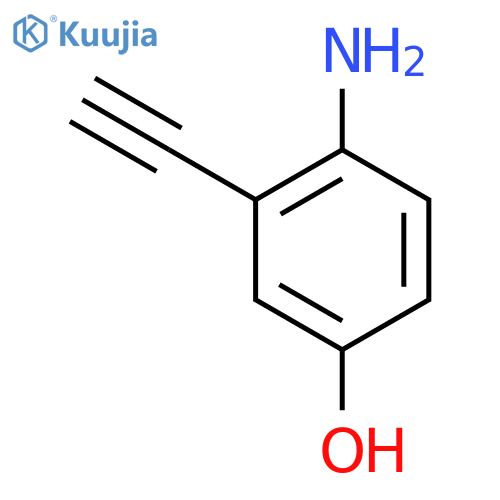Cas no 1260830-46-3 (4-Amino-3-ethynylphenol)

4-Amino-3-ethynylphenol 化学的及び物理的性質
名前と識別子
-
- 4-amino-3-ethynylphenol
- Phenol, 4-amino-3-ethynyl-
- 4-Amino-3-ethynylphenol
-
- インチ: 1S/C8H7NO/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5,10H,9H2
- InChIKey: KWAVJRAWTNPFGT-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(=C(C#C)C=1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.2
4-Amino-3-ethynylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-182452-2.5g |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 2.5g |
$1931.0 | 2023-09-19 | |
| Enamine | EN300-182452-0.05g |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 0.05g |
$229.0 | 2023-09-19 | |
| Enamine | EN300-182452-0.25g |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 0.25g |
$487.0 | 2023-09-19 | |
| Enamine | EN300-182452-5.0g |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 5.0g |
$2858.0 | 2023-02-16 | |
| Enamine | EN300-182452-1.0g |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| 1PlusChem | 1P01BF23-50mg |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 50mg |
$335.00 | 2024-07-09 | |
| 1PlusChem | 1P01BF23-500mg |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 500mg |
$1012.00 | 2023-12-25 | |
| 1PlusChem | 1P01BF23-10g |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 10g |
$5298.00 | 2023-12-25 | |
| 1PlusChem | 1P01BF23-2.5g |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 2.5g |
$2449.00 | 2023-12-25 | |
| Enamine | EN300-182452-10.0g |
4-amino-3-ethynylphenol |
1260830-46-3 | 95% | 10.0g |
$4236.0 | 2023-02-16 |
4-Amino-3-ethynylphenol 関連文献
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
4-Amino-3-ethynylphenolに関する追加情報
4-アミノ-3-エチニルフェノル(CAS No. 1260830-46-3)の特性と応用:最新研究動向と産業利用
4-アミノ-3-エチニルフェノル(4-Amino-3-ethynylphenol)は、有機合成化学において注目を集める芳香族化合物の一つです。CAS登録番号1260830-46-3で特定されるこの化合物は、フェノール骨格にアミノ基とエチニル基が結合したユニークな構造を持ち、近年医薬品中間体や機能性材料開発への応用が活発に研究されています。
本化合物の最大の特徴は、その反応性の高い官能基にあります。エチニル基はクリックケミストリー反応や重合反応に利用可能であり、アミノ基はさらに他の分子との結合点として機能します。このため、高分子材料やバイオコンジュゲートの構築において重要なビルディングブロックとしての役割が期待されています。
2023年以降、サステナブルケミストリーの観点から、4-アミ���-3-エチニルフェノルを用いたグリーン合成プロセスの開発が加速しています。特に、光触媒反応や電気化学的合成との組み合わせによる環境負荷低減型の合成経路が注目されています。研究者の間では「カーボンニュートラルな合成手法」というキーワードで関連研究が進められており、ACS Sustainable Chemistry & Engineeringなどの学術誌で最新成果が報告されています。
産業応用の観点では、電子材料分野での需要が拡大しています。有機ELや有機太陽電池のホール輸送層材料としての可能性が検討されており、そのπ共役系を活用した導電性高分子の開発が進められています。また、バイオセンサー用のプローブ分子としての利用も研究されており、早期診断技術への貢献が期待されています。
分析技術の進歩に伴い、4-アミノ-3-エチニルフェノルの構造特性解析もより精緻に行えるようになりました。NMR分光法や質量分析に加え、X線結晶構造解析によって分子の立体配置が明らかになり、分子設計の精度向上に寄与しています。特に、DFT計算(密度汎関数理論)との組み合わせにより、反応中間体の安定性予測が可能になりました。
安全性に関する最新の知見では、OECDテストガイドラインに基づく生態毒性評価が進められています。水生生物に対する影響評価や生分解性に関するデータが蓄積されつつあり、リスクアセスメントの基盤が整備されています。これにより、産業利用時の環境負荷低減策の検討が可能になっています。
市場動向として、4-アミノ-3-エチニルフェノルのグローバル需要は年率5-7%で成長すると予測されています。特にアジア太平洋地域における電子材料産業の発展が牽引役となっており、高純度グレードの製品開発競争が激化しています。主要メーカーでは、カスタム合成サービスや規格外品の対応にも力を入れ始めています。
学術研究と産業応用の架け橋として、4-アミノ-3-エチニルフェノルをテーマとした産学連携プロジェクトも増加傾向にあります。大学研究室と化学メーカーが共同で、スケールアップ技術や連続生産プロセスの開発に取り組んでおり、Innovation創出の場として注目されています。
今後の展望としては、AI支援分子設計(AIMD)との連携が期待されています。機械学習アルゴリズムを用いた物性予測技術の発展により、4-アミノ-3-エチニルフェノル誘導体の構造活性相関解析が効率化される可能性があります。これにより、新材料開発のリードタイム短縮とコスト削減が実現できると見込まれています。
総括すると、CAS No. 1260830-46-3で特定される4-アミノ-3-エチニルフェノルは、その多機能性と反応性の高さから、次世代材料開発において重要な位置を占めつつあります。サステナビリティとイノベーションを両立させる化合物として、今後の研究進展と市場拡大が大いに期待されています。
1260830-46-3 (4-Amino-3-ethynylphenol) 関連製品
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
